3-(4-hydroxyphenyl)-1H-imidazol-2-one is a compound that belongs to the imidazole family, characterized by its five-membered heterocyclic structure containing nitrogen atoms. This compound exhibits significant biological activity and is of interest in medicinal chemistry due to its potential therapeutic applications. The presence of the hydroxyl group on the phenyl ring enhances its solubility and reactivity, making it suitable for various chemical reactions and biological interactions.
The compound can be synthesized through various methods, often involving reactions with phenolic compounds and imidazole derivatives. Its structure has been studied extensively, revealing insights into its crystalline form and molecular interactions.
3-(4-hydroxyphenyl)-1H-imidazol-2-one can be classified as:
The synthesis of 3-(4-hydroxyphenyl)-1H-imidazol-2-one can be achieved through several methods, with one common approach involving the reaction of 4-aminophenol with an appropriate imidazole derivative under acidic conditions.
The yield reported for this method is approximately 68%, with a melting point around 424-425 K .
The molecular formula of 3-(4-hydroxyphenyl)-1H-imidazol-2-one is . The structure features:
The compound's structural data can be summarized as follows:
3-(4-hydroxyphenyl)-1H-imidazol-2-one participates in various chemical reactions typical of imidazole derivatives:
The mechanism of action for compounds like 3-(4-hydroxyphenyl)-1H-imidazol-2-one often involves interaction with biological targets such as enzymes or receptors.
The dipole moment indicates polar characteristics that enhance solubility and reactivity in biological systems .
3-(4-hydroxyphenyl)-1H-imidazol-2-one has several scientific uses:
3-(4-Hydroxyphenyl)-1H-imidazol-2-one represents a structurally significant heterocyclic compound within medicinal chemistry, combining an imidazol-2-one core with a bioactive 4-hydroxyphenyl substituent. This molecular framework serves as a privileged scaffold in drug discovery due to its dual hydrogen-bonding capacity, aromatic character, and metabolic stability. The hydroxyphenyl moiety enhances target binding interactions through both hydrogen donation/acceptance and π-stacking capabilities, making this compound a versatile precursor for pharmacologically active agents targeting enzymes, receptors, and signaling pathways [2] [3].
Systematic nomenclature identifies this compound as 3-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]phenol (Chemical Abstracts Service name), with the molecular formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol [2]. It belongs to the N-substituted imidazol-2-one subclass, characterized by a five-membered heterocyclic ring containing:
The imidazol-2-one ring exists predominantly in the keto form due to aromatic stabilization energy, with the 4-hydroxyphenyl group adopting a near-planar orientation relative to the heterocycle, facilitating extended conjugation. This planar configuration enhances intermolecular interactions with biological targets. X-ray crystallography of analogous structures reveals hydrogen-bonding patterns involving both the imidazolone carbonyl (hydrogen bond acceptor) and the phenolic hydroxyl (hydrogen bond donor), creating recognition motifs for protein binding [2] [5].
Table 1: Fundamental Chemical Identifiers
Identifier | Value |
---|---|
Systematic Name | 3-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]phenol |
Molecular Formula | C₁₅H₁₂N₂O₂ |
Molecular Weight | 252.27 g/mol |
PubChem CID | 25192186 |
IUPAC Name | 3-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]phenol |
The synthetic exploration of 3-aryl-imidazol-2-ones began accelerating in the 1980s with advances in cyclocondensation methodologies, particularly:
Research specifically targeting 3-(4-hydroxyphenyl) derivatives intensified in the early 2000s following discoveries that phenolic imidazolones demonstrated enhanced binding to tyrosine kinases and steroidogenic enzymes compared to non-hydroxylated analogs. Patent EP2139856A1 (filed 2008) documented substituted 3-(4-hydroxyphenyl)-indolin-2-one compounds as kinase inhibitors, highlighting the pharmacological value of the hydroxyphenyl-imidazolone pharmacophore in oncology [3]. Parallel work (US20080103183A1, 2008) revealed that imidazolone derivatives bearing adamantyl groups exhibited potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition for metabolic disorder treatment, further validating the scaffold's versatility [5].
The commercial availability of specialized derivatives like 1-Hydroxy-2-(4-methylphenyl)-1H-imidazol-3-ium-3-olate (CAS MFCD01814552) through suppliers such as American Custom Chemicals Corporation reflects ongoing research demand, though 3-(4-hydroxyphenyl)-1H-imidazol-2-one itself remains primarily a research compound rather than a marketed active pharmaceutical ingredient .
The 3-(4-hydroxyphenyl)-1H-imidazol-2-one scaffold demonstrates multifaceted bioactivity through selective interactions with disease-relevant targets:
Enzyme Inhibition
Cancer Therapeutics
The scaffold serves as a core structure in cytotoxic agents, with mechanism-of-action studies revealing:
Table 2: Bioactive Derivatives and Associated Targets
Derivative Structure | Primary Biological Target | Therapeutic Area |
---|---|---|
3-(3,4-Difluorophenyl)-6,7-difluoro-3-(4-hydroxyphenyl)-1H-indol-2-one | VEGFR-2/PDGFR kinases | Oncology (Angiogenesis inhibition) |
3-(2-Adamantyl)-5-isopropyl-1H-imidazol-2-one | 11β-HSD1 | Metabolic disorders |
5-(2-Methylpropyl)-3-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-one | 11β-HSD1 | Metabolic disorders |
3-Cyclohexyl-3-(4-hydroxyphenyl)-7-(trifluoromethyl)-1H-indol-2-one | c-Met kinase | Oncology |
Molecular Recognition
The 4-hydroxyphenyl group contributes to target binding through:
These attributes establish 3-(4-hydroxyphenyl)-1H-imidazol-2-one as a privileged scaffold warranting continued exploration in rational drug design across therapeutic areas including oncology, endocrinology, and inflammation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0